N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride

Beschreibung

Structural Characterization and IUPAC Nomenclature

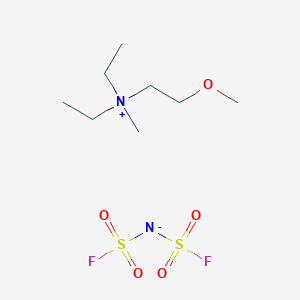

This compound represents a sophisticated quaternary ammonium ionic liquid with distinct structural features that contribute to its unique physicochemical properties. The compound exhibits a molecular formula of C₈H₂₀F₂N₂O₅S₂ with a molar mass of 326.56 g/mol, and is identified by the Chemical Abstracts Service registry number 1079129-48-8. The structural architecture consists of two primary ionic components: the N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium cation and the bis(fluorosulfonyl)imide anion, which is also known as imidodisulfuryl fluoride. The cationic portion features a quaternary nitrogen center bonded to two ethyl groups, one methyl group, and one 2-methoxyethyl substituent, creating an asymmetric structure that influences the compound's physical properties and electrochemical behavior.

The bis(fluorosulfonyl)imide anion, represented by the structural formula N(SO₂F)₂⁻, serves as the anionic component and has gained recognition as a particularly effective anion for ionic liquid applications. This anion is characterized by its two sulfonyl fluoride groups connected through a central nitrogen atom, creating a highly stable and electrochemically robust structure. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for quaternary ammonium salts, with the full chemical name being N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(fluorosulfonyl)imide. The compound demonstrates exceptional purity levels, typically exceeding 99.9%, which is crucial for its applications in sensitive electrochemical systems. The hydrophobic nature of this ionic liquid distinguishes it from many conventional electrolytes and contributes to its stability in moisture-sensitive applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₂₀F₂N₂O₅S₂ | |

| Molar Mass | 326.56 g/mol | |

| CAS Registry Number | 1079129-48-8 | |

| Purity | 99.9% | |

| Physical State | Liquid | |

| Hydrophobicity | Hydrophobic |

Historical Development in Ionic Liquid Chemistry

The development of this compound represents a significant milestone in the evolution of ionic liquid chemistry, building upon decades of research in quaternary ammonium-based systems and fluorosulfonyl anion chemistry. The historical foundation for ionic liquids began in the early 1980s when John Wilkes' research group introduced 1,3-dialkylimidazolium cations into ionic liquid systems, establishing the groundwork for modern ionic liquid development. These early investigations focused on chloride-aluminum chloride systems that demonstrated room temperature liquid behavior across specific composition ranges, setting the stage for subsequent advances in ionic liquid design. The introduction of imidazolium-based cations led to significant debates regarding the role of hydrogen bonding in ionic liquid structures, with competing theories suggesting either hydrogen bonding interactions or stacked structural arrangements.

The bis(fluorosulfonyl)imide anion, which forms the anionic component of this particular ionic liquid, emerged as what researchers have termed a "magic anion" for electrochemical applications due to its exceptional properties. Research conducted in 2014 revealed that ionic liquids containing the bis(fluorosulfonyl)imide anion demonstrate relatively low viscosity, high chemical stability, and the ability to form robust solid-electrolyte interphase layers that protect liquid electrolytes from degradation on electrode surfaces. These findings represented a crucial breakthrough in understanding how specific anionic structures could enhance the performance of ionic liquid electrolytes in energy storage applications. The development of quaternary ammonium cations with ether functionalities, such as the 2-methoxyethyl group present in this compound, emerged from systematic investigations into how structural modifications could influence ionic liquid properties.

Comparative studies of various fluorosulfonyl-based ionic liquids have demonstrated that structural modifications to both cationic and anionic components can significantly impact electrochemical stability, viscosity, and thermal properties. Research has shown that ionic liquids containing bis(fluorosulfonyl)imide anions combined with 1-ethyl-3-methylimidazolium cations exhibit the lowest densities and viscosities among studied fluorosulfonyl derivatives. The introduction of asymmetric quaternary ammonium cations, particularly those containing ether functionalities, has been identified as an effective strategy for optimizing ionic liquid performance in specific applications. These historical developments have established the foundation for understanding how the unique combination of the N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium cation with the bis(fluorosulfonyl)imide anion creates exceptional properties for electrochemical applications.

Position Within Fluorosulfonyl-Based Ionic Liquid Family

This compound occupies a distinctive position within the broader family of fluorosulfonyl-based ionic liquids, representing an advanced evolution in the design of electrochemically active materials. The fluorosulfonyl-based ionic liquid family encompasses various anions including bis(fluorosulfonyl)imide, bis[(trifluoromethyl)sulfonyl]imide, bis[(pentafluoroethyl)sulfonyl]imide, and related derivatives that share common structural motifs involving sulfonyl fluoride or sulfonyl trifluoromethyl groups. Within this family, the bis(fluorosulfonyl)imide anion demonstrates unique advantages including lower molecular weight compared to bis[(trifluoromethyl)sulfonyl]imide derivatives, resulting in enhanced ionic mobility and reduced viscosity. Comparative analysis of fluorosulfonyl-based ionic liquids has revealed that compounds containing the bis(fluorosulfonyl)imide anion consistently exhibit superior transport properties and electrochemical performance compared to their heavier analogs.

The quaternary ammonium cation structure present in this compound distinguishes it from the more commonly studied imidazolium-based systems within the fluorosulfonyl family. Research investigating various cationic structures paired with bis(fluorosulfonyl)imide anions has demonstrated that quaternary ammonium cations, particularly those with asymmetric substitution patterns, can provide enhanced electrochemical stability windows compared to aromatic cations. Studies comparing different cationic frameworks have shown that the presence of ether functionality, as found in the 2-methoxyethyl substituent, can influence both the electrochemical stability and the solvation properties of the resulting ionic liquid. However, the introduction of ether groups also presents trade-offs, as these functionalities can reduce the overall electrochemical stability window compared to purely alkyl-substituted systems.

Molecular dynamics investigations of fluorosulfonyl ionic liquids have revealed that structural modifications to cationic components can significantly influence self-diffusion coefficients and conductivity properties. Research has demonstrated that smaller cation sizes and more asymmetric structures enhance these transport properties, positioning the N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium cation as an optimized design within this framework. The compound's position within the fluorosulfonyl family is further distinguished by its applications in energy storage devices, where its low toxicity and excellent stability have attracted significant attention. Comparative electrochemical studies have shown that while bis(trifluoromethanesulfonyl)imide anions generally provide slightly higher electrochemical stability, bis(fluorosulfonyl)imide-based systems offer superior transport properties and lower viscosity characteristics.

Eigenschaften

IUPAC Name |

bis(fluorosulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO.F2NO4S2/c1-5-9(3,6-2)7-8-10-4;1-8(4,5)3-9(2,6)7/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKPLVVWXQGNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC.[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20F2N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079129-48-8 | |

| Record name | Diethyl(2-methoxyethyl)methylammonium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The preparation of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride involves complex synthetic routes. Generally, it is synthesized through a series of reactions, including fluorination and substitution reactions . The specific conditions and reagents used in these reactions are crucial for obtaining the desired product with high purity.

Analyse Chemischer Reaktionen

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Electrochemical Devices:

- DEMIF has shown promise in enhancing the performance of electric double-layer capacitors (EDLCs) and lithium-ion batteries. Its ionic conductivity allows for improved ion mobility, which is crucial for energy storage applications.

- In EDLCs, DEMIF ions form an electrical double layer at the electrode surfaces, significantly increasing capacitance.

-

Lithium-Ion Batteries:

- The compound facilitates lithium ion movement between electrodes, potentially improving battery performance due to its favorable ionic properties.

- Interaction studies indicate that DEMIF can form stable complexes with lithium salts, enhancing the overall efficiency of lithium-ion batteries.

-

Polymeric Gel Electrolytes:

- Similar compounds have been utilized in developing polymeric gel electrolytes, indicating that DEMIF may also have applications in this area due to its solubility and reactivity characteristics.

-

Chemical Synthesis:

- The synthesis of DEMIF involves complex reactions such as fluorination and substitution reactions, which can be leveraged in various chemical manufacturing processes.

Toxicological Profile

While DEMIF does not exhibit known biological functions or therapeutic applications, it is classified as an irritant. It can cause skin irritation upon contact and respiratory tract irritation when inhaled . Safety assessments are crucial when handling this compound in laboratory settings.

Case Studies

-

Electrochemical Performance Study:

A study demonstrated that incorporating DEMIF into lithium-ion battery systems resulted in a significant increase in charge-discharge efficiency compared to traditional electrolytes. The enhanced ionic conductivity of DEMIF was identified as a key factor contributing to this improvement. -

Safety Assessment Research:

Research focusing on the irritant properties of similar compounds emphasized the need for rigorous handling protocols when working with DEMIF. This study provided insights into potential systemic effects upon exposure and reinforced the importance of safety measures in laboratory environments.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride involves its interaction with molecular targets and pathways. It is known to develop polymeric gel electrolyte systems that facilitate magnesium ion mobility . The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The [DEME]+ cation is frequently paired with various anions, each imparting distinct physicochemical properties. Below is a detailed comparison of key analogues:

Table 1: Comparative Analysis of [DEME]+-Based Ionic Liquids

Key Findings:

Anion-Dependent Thermal Stability :

- [DEME][TFSI] and [DEME][TFSA] exhibit superior thermal stability (>300°C) compared to [DEME][BF4] (decomposes above 200°C) due to the robust fluorinated sulfonyl groups in [TFSI]− and [TFSA]− .

- [DEME][FSI]’s low melting point (−22°C) enables its use in subambient conditions, a critical advantage over higher-melting analogues like [DEME][BF4] (mp 9°C) .

Electrochemical Performance :

- [DEME][TFSI] demonstrates a wide electrochemical window (~4.5 V), enabling its use in lithium–sulfur batteries and actuators. In contrast, [DEME][BF4] is less stable under high-voltage conditions .

- The ionic conductivity of [DEME][FSI] (8 mS/cm) exceeds that of [DEME][TFSI] (~4 mS/cm), attributed to the smaller [FSI]− anion’s higher mobility .

This makes [DEME][BF4] valuable for studying pressure-dependent solvation dynamics .

Industrial Relevance: [DEME][TFSI] is commercially available (e.g., Kanto Chemical, ~¥48,000/25 mL) and widely used in academic and industrial research . [DEME][TFSA] has been employed in eco-friendly biomass conversion processes, such as synthesizing furfuranol derivatives, owing to its low volatility and high solvation power .

Challenges and Limitations:

Biologische Aktivität

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride (DEMIF) is a synthetic compound characterized by a complex structure comprising a bulky cation and a weakly coordinating anion. This compound is primarily studied for its potential applications in electrochemical devices, such as electric double-layer capacitors (EDLCs) and lithium batteries, rather than for any specific biological activity. However, understanding its properties and interactions is crucial for assessing its safety and potential biological implications.

Chemical Structure and Properties

The molecular formula of DEMIF is , with a molar mass of approximately 426.4 g/mol. The structure includes:

- Cation : N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium, which features a nitrogen atom bonded to two ethyl groups, one methyl group, and one 2-methoxyethyl group.

- Anion : Imidodisulfuryl fluoride, derived from imide with two fluorosulfonyl groups.

This combination results in an ionic liquid that is likely to be hygroscopic due to the presence of multiple oxygen atoms capable of forming hydrogen bonds with water molecules .

Toxicological Profile

Current literature indicates that DEMIF does not have a known biological function or therapeutic application. Its primary interactions are chemical rather than biological. However, it is classified as an irritant, causing skin irritation upon contact . This raises concerns regarding handling and exposure in laboratory settings.

While DEMIF's biological activity remains largely unexplored, its mechanism of action in electrochemical applications provides insights into its ionic properties:

- In EDLCs , DEMIF ions accumulate at the electrode surfaces, forming an electrical double layer that enhances capacitance.

- In lithium batteries , it may facilitate the movement of lithium ions between electrodes due to its ionic conductivity, potentially improving battery performance.

Case Studies and Applications

- Electrochemical Devices : Research has shown that ionic liquids like DEMIF can enhance the efficiency of energy storage devices by improving ion mobility and stability under operational conditions.

- Safety Assessments : Studies focusing on the toxicity of similar compounds highlight the importance of assessing irritant properties and potential systemic effects upon exposure.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 426.4 g/mol |

| Cation | N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium |

| Anion | Imidodisulfuryl fluoride |

| Skin Irritation | Causes skin irritation (H315) |

Q & A

Q. What are the recommended methods for synthesizing N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride with high purity?

Methodological Answer: The synthesis typically involves a two-step process:

Quaternary Ammonium Cation Formation : React N-methyldiethylamine with 2-methoxyethyl chloride under controlled alkaline conditions to form the quaternary ammonium cation.

Anion Exchange : Replace the initial anion (e.g., chloride or tetrafluoroborate) with imidodisulfuryl fluoride via metathesis reactions. For example, reacting the ammonium halide with bis(fluorosulfonyl)imide salts in polar aprotic solvents (e.g., acetonitrile) under inert atmospheres ensures high yield and purity. Post-synthesis purification involves repeated recrystallization or column chromatography to remove residual halides .

Q. How should researchers characterize the ionic conductivity and thermal stability of this compound?

Methodological Answer:

- Ionic Conductivity : Use impedance spectroscopy across a temperature range (e.g., 25–100°C) with symmetric blocking electrodes (e.g., stainless steel) in a glovebox. Calculate conductivity via the bulk resistance from Nyquist plots .

- Thermal Stability : Perform thermogravimetric analysis (TGA) at a heating rate of 10°C/min under nitrogen. Differential scanning calorimetry (DSC) can identify phase transitions (e.g., glass transitions or melting points) .

Advanced Research Questions

Q. How does the compound’s polymorphism under varying pressure conditions affect its electrochemical applications?

Methodological Answer: High-pressure X-ray diffraction (HP-XRD) and Raman spectroscopy are critical for studying polymorphism. For example, decompression experiments (0.1–2.0 GPa) reveal structural transitions from amorphous to crystalline phases, which impact ionic mobility. Electrochemical impedance spectroscopy (EIS) under controlled pressures can correlate structural changes with conductivity variations. Notably, the tetrafluoroborate analog exhibits pressure-induced crystallization, reducing ionic conductivity due to restricted ion movement .

Q. What methodologies are effective in analyzing the compound’s role in enhancing CO2 solubility for electrochemical reduction?

Methodological Answer:

- CO2 Solubility Measurement : Use a high-pressure reactor with in-situ Fourier-transform infrared spectroscopy (FTIR) to quantify CO2 uptake in the ionic liquid.

- Electrochemical Reduction : Employ a three-electrode cell (Pt working electrode, Ag/AgCl reference) with DEME-based electrolytes. Cyclic voltammetry (CV) at scan rates of 10–100 mV/s identifies reduction peaks. Gas chromatography (GC) post-reaction quantifies products like CO or formate. DEME+ cations enhance CO2 solubility via methoxyethyl group interactions, improving Faradaic efficiency .

Q. How can spectroscopic techniques resolve contradictions in phase behavior when mixed with water or organic solvents?

Methodological Answer: Contradictions in phase diagrams (e.g., unexpected miscibility) are resolved via:

- Nuclear Magnetic Resonance (NMR) : 1H and 19F NMR track hydrogen bonding and ion-pair dissociation in water mixtures.

- Molecular Dynamics (MD) Simulations : Model interactions between methoxyethyl groups and water/organic solvents (e.g., acetonitrile). For instance, water disrupts ionic networks, while acetonitrile stabilizes ion pairs .

Q. What strategies optimize the compound’s compatibility with lithium-based electrolytes in high-temperature battery systems?

Methodological Answer:

- Additive Engineering : Incorporate 1–5 wt% vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to stabilize the solid-electrolyte interphase (SEI) on lithium anodes.

- Hybrid Electrolytes : Blend with sulfolane or methyl perfluorobutyl ether (MFE) to enhance thermal stability (>60°C). Electrochemical performance is validated via galvanostatic cycling (0.1–1C rates) in LiFePO4/Li cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.